N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a heterocyclic compound featuring two key structural motifs: a 1,4-benzodioxin ring and a 1,4-dihydropyridinone acetamide moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-16-8-19(12(10-20)7-13(16)21)9-17(22)18-11-2-3-14-15(6-11)25-5-4-24-14/h2-3,6-8,20H,4-5,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHIQTJNQVMYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activities, synthesis methods, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a benzodioxin moiety and a dihydropyridine derivative, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. One common method is the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides under alkaline conditions to yield the desired product. For instance, in one study, the synthesis involved reacting 2-bromo-N-(un/substituted phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide in DMF with lithium hydride as a base .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for preventing oxidative stress-related cellular damage and has implications for aging and various diseases.
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific enzymes associated with metabolic disorders. Studies have shown that derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase enzymes. This suggests potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Inhibition of α-glucosidase : A series of synthesized compounds were screened for their ability to inhibit α-glucosidase. The results indicated that certain derivatives showed promising inhibition rates comparable to established antidiabetic drugs.
- Neuroprotective Effects : In vitro studies demonstrated that compounds derived from the benzodioxin framework exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests their potential use in neurodegenerative disease treatments.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential therapeutic benefits in treating conditions such as Alzheimer's disease and Type 2 Diabetes. Research indicates that derivatives of this compound exhibit neuroprotective effects and may improve cognitive function by modulating neurotransmitter systems.
Anti-inflammatory Properties
Studies have shown that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety possess anti-inflammatory properties. In experimental models, these compounds demonstrated comparable efficacy to established anti-inflammatory drugs like Ibuprofen in reducing edema induced by carrageenan.
Pharmacological Applications
Mechanism of Action
The pharmacological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is attributed to its ability to interact with specific biological targets. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and neurodegeneration .
Case Studies
Several case studies have highlighted the compound's efficacy in preclinical trials. For example:
- In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory and learning tasks.
- Another study focused on its anti-diabetic effects showed that it improved insulin sensitivity and glucose metabolism in diabetic rats .
Synthetic Chemistry
Role as a Precursor
this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Alzheimer's Disease Treatment | Neuroprotective effects observed |
| Type 2 Diabetes Management | Improved insulin sensitivity | |
| Pharmacology | Anti-inflammatory Drug Development | Comparable efficacy to Ibuprofen |
| Synthetic Chemistry | Precursor for Bioactive Compound Synthesis | Facilitates development of novel drugs |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues with Benzodioxin-Acetamide Backbone
Compounds sharing the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide scaffold but differing in substituents include:
Key Observations :
- Compared to the carboxylic acid derivative (), the acetamide linkage in the target compound may reduce gastrointestinal irritation, a common issue with acidic NSAIDs.
1,4-Dihydropyridine (DHP) Derivatives
DHP-based drugs (e.g., nifedipine) are well-known calcium channel blockers. Structural comparisons with the target compound’s dihydropyridinone moiety reveal:
Key Observations :
- Unlike classic DHPs, the absence of a 4-aryl group suggests divergent binding to calcium channels or alternative targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
